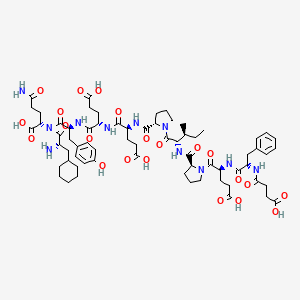

Bms 180742

Description

Properties

CAS No. |

138828-04-3 |

|---|---|

Molecular Formula |

C67H93N11O22 |

Molecular Weight |

1404.5 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[(2S)-2-amino-3-cyclohexylpropanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H93N11O22/c1-3-37(2)57(75-62(94)49-17-10-32-76(49)64(96)45(24-30-55(86)87)73-60(92)46(35-39-14-8-5-9-15-39)70-52(81)27-31-56(88)89)66(98)77-33-11-16-48(77)61(93)72-44(23-29-54(84)85)58(90)71-43(22-28-53(82)83)59(91)74-47(36-40-18-20-41(79)21-19-40)65(97)78(50(67(99)100)25-26-51(69)80)63(95)42(68)34-38-12-6-4-7-13-38/h5,8-9,14-15,18-21,37-38,42-50,57,79H,3-4,6-7,10-13,16-17,22-36,68H2,1-2H3,(H2,69,80)(H,70,81)(H,71,90)(H,72,93)(H,73,92)(H,74,91)(H,75,94)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,99,100)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1 |

InChI Key |

BYWFWGVNLIBMIK-VMIARKKQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N([C@@H](CCC(=O)N)C(=O)O)C(=O)[C@H](CC3CCCCC3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

138828-04-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

FEPIPEEYXQ |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS 180742; Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln; BMS-180742; BMS180742; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-180742

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-180742 is a potent and selective synthetic peptide inhibitor of the anion-binding exosite of thrombin. By targeting this specific site, BMS-180742 effectively blocks the binding of fibrinogen to thrombin, a critical step in the formation of a fibrin clot. This mechanism of action confers significant antithrombotic properties, particularly in venous thrombosis models. Unlike direct thrombin inhibitors that target the catalytic site, BMS-180742 does not interfere with the enzymatic activity of thrombin on smaller substrates. This targeted approach offers a nuanced method for modulating thrombin's procoagulant functions. This document provides a comprehensive overview of the mechanism of action of BMS-180742, including its effects on intracellular signaling pathways, its efficacy in preclinical thrombosis models, and detailed experimental protocols for key assays used in its characterization.

Core Mechanism of Action: Thrombin Exosite Inhibition

The primary mechanism of action of BMS-180742 is its specific interaction with the anion-binding exosite (also known as exosite I or the fibrinogen-binding site) of the serine protease α-thrombin. This non-catalytic site is crucial for the recognition and binding of macromolecular substrates, most notably fibrinogen.

BMS-180742 interferes with the binding of fibrinogen to this exosite, thereby preventing the thrombin-mediated conversion of soluble fibrinogen into insoluble fibrin monomers, which are essential for clot formation.[1] Importantly, BMS-180742 does not block the active catalytic site of thrombin.[1] This selective inhibition means that the enzymatic activity of thrombin on smaller peptide substrates is not affected.

The interaction of BMS-180742 with the thrombin exosite also has implications for thrombin's interaction with its cellular receptor, the Protease-Activated Receptor 1 (PAR1). Thrombin typically activates PAR1 through a "tethered-ligand" mechanism, which involves both binding to the receptor and proteolytic cleavage. BMS-180742, by occupying the exosite, can hinder the initial binding of thrombin to PAR1, thereby modulating downstream signaling events.

Signaling Pathway of Thrombin and Inhibition by BMS-180742

The following diagram illustrates the signaling pathway of thrombin leading to fibrin clot formation and cellular activation, and the point of intervention by BMS-180742.

Caption: Thrombin signaling and the inhibitory action of BMS-180742.

Quantitative Analysis of BMS-180742 Activity

The following tables summarize the available quantitative data on the inhibitory effects of BMS-180742 from preclinical studies.

Table 1: In Vitro Inhibition of Thrombin-Mediated Responses

| Assay | System | Endpoint | BMS-180742 Concentration | Result | Reference |

| Phosphoinositide Hydrolysis | Cultured Rat Aortic Smooth Muscle Cells | Inositol Phosphate (IP) Accumulation | Concentration-Dependent | Reduction in α-thrombin-induced IP response | [1] |

Table 2: In Vivo Antithrombotic Efficacy in Rats

| Thrombosis Model | Endpoint | BMS-180742 Dose | Result | Comparative Efficacy | Reference |

| Venous Thrombosis (Vena Cava) | Thrombus Formation | Not Specified | >90% Inhibition | Equally efficacious to active site inhibitors | [1] |

| Arterial Thrombosis (Carotid Artery) | Thrombus Formation | Not Specified | No Inhibition | Less effective than active site inhibitors | [1] |

| Bleeding Time | Time to Clot | Not Specified | No significant effect at effective antithrombotic doses | - | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of BMS-180742's mechanism of action.

Phosphoinositide Hydrolysis Assay

Objective: To determine the effect of BMS-180742 on α-thrombin-induced phosphoinositide (PI) hydrolysis in cultured rat aortic smooth muscle cells.

Methodology:

-

Cell Culture: Rat aortic smooth muscle cells are cultured to near confluence in appropriate growth medium.

-

Labeling: Cells are labeled for 24-48 hours with myo-[³H]inositol (5-10 µCi/mL) in inositol-free medium to incorporate the radiolabel into cellular phosphoinositides.

-

Pre-incubation: Prior to stimulation, cells are washed and pre-incubated in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of BMS-180742 or vehicle control for a specified period (e.g., 30 minutes).

-

Stimulation: Cells are stimulated with α-thrombin (e.g., 1-10 nM) for a defined time (e.g., 30-60 minutes) in the continued presence of the inhibitor.

-

Extraction: The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid). The aqueous and organic phases are separated.

-

Quantification: The aqueous phase, containing the inositol phosphates, is neutralized and applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

-

Elution and Scintillation Counting: Inositol phosphates (IP1, IP2, IP3) are sequentially eluted with increasing concentrations of ammonium formate/formic acid. The radioactivity in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The amount of [³H]inositol phosphates is expressed as a percentage of the total [³H]inositol incorporated into the lipid fraction. The inhibitory effect of BMS-180742 is calculated relative to the thrombin-stimulated response in the absence of the inhibitor.

In Vivo Thrombosis Models in Rats

Objective: To evaluate the antithrombotic efficacy of BMS-180742 in models of venous and arterial thrombosis.

Methodology:

A. Venous Thrombosis Model (Vena Cava Stasis)

-

Animal Preparation: Male rats are anesthetized. The vena cava is carefully exposed through a midline abdominal incision.

-

Stasis Induction: A segment of the vena cava is isolated between two ligatures.

-

Thrombogenic Challenge (Optional): Mild endothelial disruption can be induced within the isolated segment.

-

Drug Administration: BMS-180742 or vehicle control is administered intravenously at various doses prior to the induction of stasis.

-

Thrombus Formation: The ligatures are maintained for a specific period (e.g., 15-30 minutes) to allow for thrombus formation.

-

Thrombus Isolation and Quantification: The ligated segment of the vena cava is excised, opened, and the resulting thrombus is carefully removed, blotted dry, and weighed.

-

Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle control group to determine the percentage inhibition of thrombosis.

B. Arterial Thrombosis Model (Carotid Artery Injury)

-

Animal Preparation: Rats are anesthetized, and a carotid artery is exposed.

-

Vessel Injury: A standardized injury is induced to the carotid artery. This can be achieved through various methods, such as transmural electrical injury or application of a ferric chloride-soaked filter paper.

-

Drug Administration: BMS-180742 or vehicle control is administered intravenously before or immediately after the vessel injury.

-

Thrombus Formation and Occlusion Monitoring: Blood flow through the injured artery is monitored using a Doppler flow probe to determine the time to occlusion or the extent of thrombus formation over a set period.

-

Data Analysis: The time to vessel occlusion or the final thrombus weight in the treated groups is compared to the control group.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols.

Caption: Workflow for the Phosphoinositide Hydrolysis Assay.

Caption: Workflow for In Vivo Thrombosis Models in Rats.

Conclusion

BMS-180742 represents a targeted approach to anticoagulation by selectively inhibiting the anion-binding exosite of thrombin. This mechanism effectively prevents fibrinogen binding and subsequent clot formation, demonstrating significant efficacy in models of venous thrombosis without a corresponding increase in bleeding time at therapeutic doses. Its lack of activity in arterial thrombosis models suggests a differential role for the thrombin exosite in these two vascular beds. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced roles of thrombin exosites in hemostasis and thrombosis and for the development of novel antithrombotic agents with improved safety and efficacy profiles. Although the clinical development of BMS-180742 was discontinued, it remains a valuable pharmacological tool for elucidating the complex biology of thrombin.

References

An In-Depth Technical Guide on the Fibrinogen Receptor Antagonist Activity of BMS-180742

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-180742 is a potent and specific fibrinogen receptor antagonist that acts as a thrombin exosite inhibitor. Developed by Bristol-Myers Squibb, this compound has demonstrated significant antithrombotic activity, particularly in models of venous thrombosis. By interfering with the binding of fibrinogen to the thrombin exosite, BMS-180742 effectively modulates thrombus formation. This technical guide provides a comprehensive overview of the core fibrinogen receptor antagonist activity of BMS-180742, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antithrombotic agents.

Core Mechanism of Action: Thrombin Exosite Inhibition

BMS-180742 exerts its fibrinogen receptor antagonist effect through a targeted mechanism of action: the inhibition of the thrombin anion-binding exosite. Unlike active site inhibitors, BMS-180742 does not block the catalytic activity of thrombin.[1] Instead, it specifically interferes with the binding of fibrinogen to this exosite, a crucial interaction for thrombin-mediated fibrin clot formation and platelet activation.[1] This targeted approach offers a potentially more nuanced modulation of hemostasis.

The binding of BMS-180742 to the thrombin exosite has been shown to decrease the sensitivity to alpha-thrombin without altering maximal relaxations in vascular tissues, an effect mediated by endothelium-derived nitric oxide.[2] Furthermore, BMS-180742 has been demonstrated to reduce the inositol phosphate (IP) response to alpha-thrombin in a concentration-dependent manner in rat aortic smooth muscle cells.[1] This indicates an interference with the thrombin receptor activation pathway.[1]

Signaling Pathway

Figure 1: Mechanism of Action of BMS-180742.

Quantitative Preclinical Efficacy

Preclinical studies in rat models have provided key quantitative data on the antithrombotic and hemostatic effects of BMS-180742.

Table 1: Antithrombotic Activity of BMS-180742

| Thrombosis Model | Species | Efficacy | Comparator: Heparin | Comparator: GYKI 14,766 | Citation |

| Venous Thrombosis | Rat | >90% inhibition | >90% inhibition | >90% inhibition | [1] |

| Arterial Thrombosis | Rat | No inhibition | 63% inhibition | 82% inhibition | [1] |

Table 2: Hemostatic Effects of BMS-180742

| Parameter | Species | Effect of BMS-180742 | Comparator: Heparin | Comparator: GYKI 14,766 | Citation |

| Bleeding Time | Rat | Not specified | Doubling of bleeding time | 35% increase | [1] |

| Thrombin Time (TT) | Rat | Maximal prolongation | Not applicable | Maximal prolongation | [1] |

| Activated Partial Thromboplastin Time (aPTT) | Rat | Not applicable | Maximal increase | Not applicable | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical evaluations of BMS-180742.

In Vivo Thrombosis Models

A rat model of venous thrombosis was utilized to assess the efficacy of BMS-180742 in a low-flow, high-stasis environment.

-

Animal Model: Anesthetized rats.

-

Induction of Thrombosis: Partial blood flow stasis in the vena cava combined with mild endothelial disruption.

-

Drug Administration: Dose-response relationships were determined by administering BMS-180742, heparin, or GYKI 14,766.

-

Efficacy Endpoint: The degree of thrombosis was quantified and compared between treatment groups and a control group.

The effect of BMS-180742 on arterial thrombosis was investigated in a model characterized by high shear stress.

-

Animal Model: Anesthetized rats.

-

Induction of Thrombosis: Transmural injury to the carotid artery.

-

Drug Administration: Dose-response relationships were established for BMS-180742, heparin, and GYKI 14,766.

-

Efficacy Endpoint: The extent of arterial thrombosis was measured and compared across the different treatment cohorts.

Hemostasis Assays

The impact of BMS-180742 on primary hemostasis was evaluated by measuring the bleeding time.

-

Animal Model: Anesthetized rats.

-

Procedure: A standardized puncture was made in a small mesenteric artery using a hypodermic needle.

-

Endpoint: The time until cessation of bleeding was recorded. This was correlated with ex vivo clotting times.[1]

The anticoagulant effects of BMS-180742 and comparators were assessed using standard clinical coagulation assays.

-

Sample: Blood samples were collected from the treated animals.

-

Thrombin Time (TT): This assay was used to evaluate the effect of BMS-180742 and GYKI 14,766 on the final step of the coagulation cascade.

-

Activated Partial Thromboplastin Time (aPTT): This assay was employed to measure the anticoagulant effect of heparin.

Experimental Workflow Diagram

Figure 2: Preclinical Experimental Workflow for BMS-180742.

Conclusion

BMS-180742 is a specific thrombin exosite inhibitor with potent antithrombotic effects, particularly in venous thrombosis models. Its mechanism of action, which spares the active site of thrombin, offers a differentiated approach to anticoagulation. The quantitative data from preclinical studies highlight its efficacy and provide a basis for comparison with other antithrombotic agents. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of fibrinogen receptor antagonists. While the development of BMS-180742 was discontinued, the understanding of its pharmacological profile remains valuable for the design of next-generation antithrombotic therapies.

References

The Discovery and Preclinical Development of BMS-180742: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-180742, a fibrinogen receptor antagonist developed by Bristol Myers Squibb, represents a targeted approach to antithrombotic therapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of BMS-180742. While the compound was ultimately discontinued, the data from its preclinical evaluation offer valuable insights into the therapeutic potential and challenges of targeting the fibrinogen receptor. This guide summarizes key quantitative data, outlines plausible experimental protocols based on available information, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Fibrinogen Receptor Antagonism

The fibrinogen receptor, also known as glycoprotein IIb/IIIa (GP IIb/IIIa), is a key player in the final common pathway of platelet aggregation. Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. A single fibrinogen molecule can then bridge two platelets, leading to the formation of a platelet plug. In pathological conditions, this process can result in thrombosis and subsequent cardiovascular events.

BMS-180742 was developed as a small molecule antagonist of the fibrinogen receptor, with the therapeutic goal of preventing platelet aggregation and thrombosis. Unlike some other antithrombotic agents, which target earlier steps in the coagulation cascade, fibrinogen receptor antagonists directly inhibit the formation of the platelet thrombus.

Discovery and Development Trajectory

BMS-180742 was identified as a promising antithrombotic candidate during a discovery program at Bristol Myers Squibb.[1] The compound was classified as a fibrinogen receptor antagonist intended for the treatment of cardiovascular diseases.[1] Despite promising preclinical results in specific models of thrombosis, the development of BMS-180742 was ultimately discontinued.[1] The precise reasons for its discontinuation are not publicly available, but potential factors could include a narrow therapeutic window, lack of efficacy in certain thrombosis models, or unforeseen toxicities.

Mechanism of Action

BMS-180742 exerts its antithrombotic effect by selectively inhibiting the binding of fibrinogen to the thrombin exosite on the GP IIb/IIIa receptor.[1] This is a distinct mechanism compared to agents that block the catalytic site of thrombin.[1] By occupying the anion-binding exosite, BMS-180742 prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation.[1]

Studies in rat aortic smooth muscle cells demonstrated that BMS-180742 dose-dependently reduced the inositol phosphate (IP) response to alpha-thrombin.[1] This suggests that BMS-180742 interferes with thrombin-mediated intracellular signaling pathways. Notably, the IP response induced by TRAP-7 (a thrombin receptor-activating peptide) was unaffected by BMS-180742, indicating that the compound does not interfere with the thrombin receptor itself but rather the interaction of thrombin with its substrate.[1]

Signaling Pathway of Fibrinogen Receptor Antagonism

Caption: Mechanism of action of BMS-180742 in inhibiting platelet aggregation.

Preclinical Efficacy

The preclinical development of BMS-180742 focused on evaluating its antithrombotic efficacy and its effect on bleeding time in various animal models.

In Vivo Thrombosis Models

BMS-180742 demonstrated significant efficacy in a model of venous thrombosis, with over 90% inhibition observed.[1] However, the compound was found to be ineffective in a model of arterial thrombosis.[1] This discrepancy in efficacy suggests that the underlying mechanisms of venous and arterial thrombosis may respond differently to fibrinogen receptor antagonism by BMS-180742.

| Preclinical Efficacy of BMS-180742 | |

| Thrombosis Model | Inhibition |

| Venous Thrombosis | >90%[1] |

| Arterial Thrombosis | No Inhibition[1] |

Bleeding Time Assessment

A critical aspect of antithrombotic drug development is the therapeutic window between efficacy and bleeding risk. At doses that effectively inhibited venous thrombosis, BMS-180742 had no significant effect on bleeding time.[1] This suggests a potentially favorable safety profile in this regard.

Experimental Protocols

While the specific, detailed experimental protocols for the preclinical studies of BMS-180742 are not publicly available, the following sections outline plausible methodologies based on standard practices in the field.

In Vivo Thrombosis Model (Generalized Protocol)

This protocol describes a general workflow for assessing the efficacy of an antithrombotic agent in an animal model of thrombosis.

Caption: Generalized workflow for an in vivo thrombosis study.

Methodology:

-

Animal Model: Male New Zealand White rabbits are anesthetized.

-

Drug Administration: BMS-180742 is administered intravenously at varying doses. A vehicle control group receives the formulation without the active compound.

-

Thrombosis Induction:

-

Venous Thrombosis: A segment of the jugular vein is isolated, and stasis is induced. Thrombosis is initiated by the introduction of a thrombogenic stimulus (e.g., thrombin or collagen).

-

Arterial Thrombosis: Anesthetized rabbits are subjected to endothelial injury of the carotid artery, for example, by electrical stimulation, leading to thrombus formation.

-

-

Thrombus Quantification: After a set period, the arterial or venous segment is excised, and the formed thrombus is isolated and weighed.

-

Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing the mean thrombus weight in the drug-treated groups to the vehicle control group.

Phosphoinositide Hydrolysis Assay (Generalized Protocol)

This protocol outlines a general method for measuring the effect of a compound on intracellular signaling through the phosphoinositide pathway.

Caption: Generalized workflow for a phosphoinositide hydrolysis assay.

Methodology:

-

Cell Culture: Rat aortic smooth muscle cells are cultured to near confluence in appropriate media.

-

Radiolabeling: The cells are incubated with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of BMS-180742 or vehicle for a defined period.

-

Stimulation: The cells are stimulated with a known agonist, such as alpha-thrombin, for a short period to induce phosphoinositide hydrolysis.

-

Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

-

Quantification: The total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The results are expressed as the percentage of the response observed with the agonist alone.

Synthesis

Detailed information regarding the chemical synthesis of BMS-180742 is not available in the public domain.

Clinical Development

There is no publicly available information on any clinical trials conducted with BMS-180742. Its "discontinued" status suggests that it did not proceed to late-stage clinical development.

Conclusion

BMS-180742 is a fibrinogen receptor antagonist that showed promise in preclinical models of venous thrombosis without a significant impact on bleeding time. Its mechanism of action, involving the inhibition of fibrinogen binding to the thrombin exosite, provided a targeted approach to antithrombotic therapy. However, its lack of efficacy in an arterial thrombosis model and subsequent discontinuation highlight the complexities of developing novel antithrombotic agents. The preclinical data for BMS-180742 contribute to the broader understanding of fibrinogen receptor antagonism and may inform the development of future antithrombotic therapies.

References

An In-depth Technical Guide on the Signal Transduction Pathway Modulation by BMS-180742

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-180742 is a synthetic, non-peptide small molecule that acts as a selective antagonist of the fibrinogen receptor on platelets, specifically by inhibiting thrombin. Its mechanism of action is centered on the modulation of signal transduction pathways initiated by thrombin, a key serine protease in the coagulation cascade. This document provides a comprehensive overview of the molecular interactions and cellular consequences of BMS-180742 activity. While quantitative performance data for BMS-180742 is not extensively available in public literature due to its discontinued development, this guide synthesizes the known mechanistic details and places them within the broader context of anti-thrombotic drug development.

Introduction to Thrombin Signaling and its Role in Thrombosis

Thrombin (Factor IIa) is a pivotal enzyme in hemostasis and thrombosis. Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. Beyond this, thrombin is a potent activator of platelets and other cellular responses through its interaction with Protease-Activated Receptors (PARs), particularly PAR-1 on platelets.

Upon vascular injury, thrombin cleaves the N-terminal exodomain of PAR-1, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. This G protein-coupled receptor (GPCR) activation leads to a cascade of events, including:

-

Phosphoinositide Hydrolysis: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG and calcium together activate PKC, which phosphorylates a variety of downstream targets, culminating in platelet aggregation, degranulation, and shape change.

Thrombin possesses a catalytic active site and two primary exosites. Exosite I is crucial for fibrinogen binding and PAR cleavage, while Exosite II is involved in heparin binding.

BMS-180742: Mechanism of Action

BMS-180742 functions as a thrombin exosite inhibitor . Unlike direct thrombin inhibitors that block the catalytic active site (e.g., argatroban), BMS-180742 specifically interferes with the binding of substrates to thrombin's exosite I.[1] This targeted action has significant implications for its biological effects.

By occupying exosite I, BMS-180742 prevents the effective binding of fibrinogen to thrombin, thereby inhibiting fibrin clot formation.[1] Crucially, it also allosterically hinders the ability of thrombin to cleave and activate PAR-1 on platelets. This directly attenuates the downstream signal transduction cascade responsible for platelet activation.

The specificity of BMS-180742 for the thrombin exosite, as opposed to the catalytic site, is a key feature of its design. This was intended to produce a more nuanced anticoagulant and antiplatelet effect with a potentially wider therapeutic window and reduced bleeding risk compared to active site inhibitors.

Modulation of Signal Transduction Pathways

The primary signal transduction pathway modulated by BMS-180742 is the PAR-1 mediated activation of platelets by thrombin.

Inhibition of Phosphoinositide Hydrolysis

Studies have demonstrated that BMS-180742 reduces the accumulation of inositol phosphates (IPs) in response to α-thrombin in cultured rat aortic smooth muscle cells.[1] This indicates a direct inhibition of the PLC-mediated hydrolysis of PIP2. By preventing the generation of IP3 and DAG, BMS-180742 effectively blunts the initial signaling events triggered by thrombin-PAR-1 interaction.

Interestingly, BMS-180742 does not inhibit the IP response induced by Thrombin Receptor Activating Peptide (TRAP-7).[1] TRAP-7 is a synthetic peptide that mimics the tethered ligand of PAR-1 and can activate the receptor independently of thrombin. This finding provides strong evidence that BMS-180742 acts upstream at the level of the thrombin-receptor interaction and not on the downstream signaling components themselves. This supports the "tethered-ligand" hypothesis for thrombin receptor activation.[1]

Attenuation of Protein Kinase C Activation

As a direct consequence of inhibiting the formation of DAG, BMS-180742 also prevents the activation of Protein Kinase C (PKC).[1] This has significant downstream effects, as PKC is a critical regulator of platelet granule secretion, integrin activation (leading to aggregation), and cytoskeletal rearrangements.

The following diagram illustrates the signal transduction pathway modulated by BMS-180742:

References

Preclinical Research Findings on BMS-180742: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-180742 is a synthetic peptide-based molecule developed by Bristol-Myers Squibb that functions as a selective exosite inhibitor of thrombin. By binding to the fibrinogen-binding exosite (exosite I) on the thrombin molecule, BMS-180742 allosterically inhibits the interaction between thrombin and fibrinogen, a critical step in the formation of a fibrin clot. This document provides a comprehensive summary of the key preclinical research findings for BMS-180742, detailing its mechanism of action, and its effects in both in vitro and in vivo models of thrombosis and hemostasis.

Core Mechanism of Action

BMS-180742 is classified as a fibrinogen receptor antagonist.[1] Its primary mechanism involves binding to the anion-binding exosite of thrombin, which is essential for substrate recognition, specifically for the binding of fibrinogen.[1] Unlike active site inhibitors, BMS-180742 does not block the catalytic activity of thrombin directly.[2] Instead, it interferes with the binding of fibrinogen to thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[2]

Signaling Pathway of Thrombin and Inhibition by BMS-180742

Caption: Mechanism of thrombin inhibition by BMS-180742.

In Vitro Preclinical Findings

Inhibition of Thrombin-Induced Phosphoinositide Hydrolysis

Preclinical studies using cultured rat aortic smooth muscle cells demonstrated that BMS-180742 effectively inhibits the intracellular signaling initiated by α-thrombin.[3] Specifically, it was shown to reduce the accumulation of inositol phosphates (IP), a downstream product of phosphoinositide hydrolysis, in a concentration-dependent manner.[3] This indicates that by blocking the exosite, BMS-180742 prevents thrombin from efficiently activating its G-protein coupled receptor, Protease-Activated Receptor 1 (PAR1), on the cell surface.[3]

Quantitative Data: Inhibition of α-Thrombin-Induced Inositol Phosphate Accumulation

| Compound | Target | Cell Type | Endpoint | IC50 |

| BMS-180742 | α-Thrombin | Rat Aortic Smooth Muscle Cells | Inositol Phosphate Accumulation | Data not available in abstract |

Note: The precise IC50 value for BMS-180742 in this assay is not available in the public domain abstracts. Access to the full-text publication is required for this data.

Experimental Protocol: Phosphoinositide Hydrolysis Assay

Disclaimer: The following protocol is a generalized representation based on the available information. A detailed, step-by-step protocol can only be provided by accessing the full-text of the cited publication.

-

Cell Culture: Rat aortic smooth muscle cells are cultured to confluence in appropriate media.

-

Labeling: The cells are labeled with [³H]myo-inositol for 24-48 hours to incorporate the radiolabel into the cellular phosphoinositide pools.

-

Pre-incubation: Prior to stimulation, cells are washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Inhibitor Treatment: Cells are treated with varying concentrations of BMS-180742 for a specified period.

-

Stimulation: Cells are then stimulated with α-thrombin or TRAP-7 for a defined duration to induce phosphoinositide hydrolysis.

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

-

Quantification: The radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified using liquid scintillation counting.

-

Data Analysis: The concentration-response curve for the inhibition of inositol phosphate accumulation by BMS-180742 is plotted to determine the IC50 value.

Experimental Workflow: In Vitro Inhibition Assay```dot

References

- 1. BMS-180742 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Comparison of thrombin active site and exosite inhibitors and heparin in experimental models of arterial and venous thrombosis and bleeding PMID: 8263785 | MCE [medchemexpress.cn]

- 3. Effects of thrombin receptor activating peptide on phosphoinositide hydrolysis and protein kinase C activation in cultured rat aortic smooth muscle cells: evidence for "tethered-ligand" activation of smooth muscle cell thrombin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on BMS-180742 and its Role in Thrombin-Mediated Platelet Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-180742, a selective inhibitor of thrombin, and its impact on the critical physiological process of thrombin-mediated platelet activation. This document delves into the mechanism of action of BMS-180742, presents available data on its effects, and provides detailed protocols for key experimental assays used to study platelet function.

Introduction to Thrombin-Mediated Platelet Activation

Thrombin is the most potent physiological activator of platelets and plays a central role in hemostasis and thrombosis. Its interaction with platelets initiates a cascade of signaling events leading to platelet shape change, granule secretion, and aggregation, culminating in the formation of a platelet plug. This process is primarily mediated by Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets.

Thrombin activates these G-protein coupled receptors through a unique proteolytic mechanism. It cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling. This signaling involves Gq and G12/13 pathways, leading to an increase in intracellular calcium concentrations and the activation of key enzymes like phospholipase C and protein kinase C, ultimately resulting in the activation of the fibrinogen receptor, integrin αIIbβ3, which mediates platelet aggregation.

BMS-180742: A Thrombin Exosite Inhibitor

Contrary to a direct Protease-Activated Receptor (PAR) antagonist, BMS-180742 functions as a thrombin exosite inhibitor . Specifically, it targets the anion-binding exosite 1 (also known as the fibrinogen-binding exosite) of thrombin. This exosite is crucial for the recognition and binding of various thrombin substrates, including fibrinogen and the PAR1 receptor on platelets. By binding to this site, BMS-180742 allosterically inhibits the interaction of thrombin with its substrates, thereby preventing downstream signaling and activation.

Mechanism of Action

The inhibitory effect of BMS-180742 is particularly effective against platelet activation induced by low concentrations of α-thrombin. This is because at these lower concentrations, the interaction between thrombin's exosite 1 and the PAR1 receptor is critical for efficient receptor cleavage and activation. By blocking this interaction, BMS-180742 prevents the "tethered ligand" mechanism from being initiated. However, at higher concentrations of α-thrombin, or with isoforms like γ-thrombin that are less dependent on exosite 1 for their activity, the inhibitory effect of BMS-180742 is diminished[1]. This distinguishes its mechanism from active site inhibitors, which directly block the catalytic activity of thrombin across all concentrations.

Data Presentation: Effects of BMS-180742 on Platelet Function

| Parameter | Effect of BMS-180742 | Observations | Reference |

| Thrombin-Induced Platelet Aggregation | Inhibition at low α-thrombin concentrations | BMS-180742 inhibits platelet aggregation stimulated by low, but not high, concentrations of α-thrombin. This suggests a specific interference with the thrombin-PAR1 interaction that is crucial at lower thrombin levels. | [1] |

| Phosphoinositide Hydrolysis | Reduction in response to α-thrombin | In rat aortic smooth muscle cells, BMS-180742 demonstrated a concentration-dependent reduction in the total inositol phosphate (IP) accumulation stimulated by α-thrombin. | [1] |

| Thrombosis | Inhibition of venous thrombosis | In animal models, BMS-180742 was effective in inhibiting venous thrombosis. | |

| Arterial Thrombosis | No significant inhibition | In contrast to its effects on venous thrombosis, BMS-180742 did not show significant inhibition of arterial thrombosis in the models studied. |

Note: For comparative purposes, other classes of thrombin inhibitors exhibit different quantitative profiles. For instance, direct thrombin inhibitors like dabigatran show potent inhibition of thrombin-induced platelet aggregation with reported IC50 values in the nanomolar range.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to agonists, and the assessment of inhibition by compounds like BMS-180742.

Materials:

-

Whole blood from healthy, consenting donors.

-

3.2% Sodium Citrate anticoagulant.

-

Platelet agonist (e.g., α-thrombin, ADP, collagen).

-

BMS-180742 or other test inhibitors.

-

Phosphate Buffered Saline (PBS).

-

Light Transmission Aggregometer.

-

Plastic cuvettes with stir bars.

-

Centrifuge.

Procedure:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters should be discarded to avoid activation from the venipuncture.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully aspirate the upper PRP layer without disturbing the buffy coat.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cells. Collect the supernatant (PPP). The PPP is used to set the 100% aggregation baseline.

-

Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

-

Assay Performance:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

-

To assess inhibition, add a small volume of BMS-180742 solution (or vehicle control) and incubate for a defined period (e.g., 2-5 minutes).

-

Set the baseline (0% aggregation) with the PRP sample.

-

Set the 100% aggregation mark using a corresponding volume of PPP.

-

Add the platelet agonist (e.g., a low concentration of α-thrombin) to the PRP and start recording the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. For inhibitory studies, the percentage inhibition is calculated relative to the vehicle control. An IC50 value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in platelets using a fluorescent indicator like Fura-2 AM.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Tyrode's buffer (or other suitable physiological buffer).

-

Platelet agonist (e.g., thrombin).

-

BMS-180742 or other test inhibitors.

-

Fluorescence spectrophotometer or plate reader with dual excitation capabilities.

-

37°C water bath or incubator.

Procedure:

-

Platelet Preparation: Prepare PRP as described in the LTA protocol. For some applications, washed platelets may be preferred to remove plasma components.

-

Dye Loading:

-

Incubate the platelets with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark. This allows the dye to enter the cells.

-

After incubation, wash the platelets by centrifugation (e.g., 800 x g for 10 minutes) and resuspend them in fresh, warm Tyrode's buffer to remove extracellular dye.

-

-

Assay Performance:

-

Resuspend the Fura-2-loaded platelets to the desired concentration.

-

Place the platelet suspension in a cuvette within the temperature-controlled (37°C) sample holder of the fluorescence spectrophotometer.

-

To assess inhibition, pre-incubate the platelets with BMS-180742 or a vehicle control for a specified time.

-

Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at 510 nm.

-

Add the platelet agonist (e.g., thrombin) and continue to record the fluorescence ratio (F340/F380).

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is proportional to the intracellular calcium concentration. The change in this ratio upon agonist addition reflects the mobilization of intracellular calcium. The inhibitory effect of BMS-180742 would be observed as a reduction in the peak and/or sustained calcium signal compared to the control.

Visualizations of Signaling Pathways and Workflows

Thrombin-Mediated Platelet Activation Pathway

Caption: Signaling pathway of thrombin-mediated platelet activation via PAR1 and the inhibitory action of BMS-180742.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing the effect of BMS-180742 on platelet aggregation using Light Transmission Aggregometry.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Caption: Workflow for measuring the effect of BMS-180742 on thrombin-induced intracellular calcium mobilization in platelets.

Conclusion

BMS-180742 represents a targeted approach to inhibiting thrombin-mediated platelet activation by acting as a thrombin exosite inhibitor. Its mechanism of selectively blocking the interaction of low concentrations of α-thrombin with platelets offers a nuanced alternative to direct active site inhibitors or broad-spectrum antiplatelet agents. While quantitative data on its potency remains limited in publicly accessible literature, the established qualitative effects and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate this and similar compounds. The continued exploration of exosite inhibitors may pave the way for novel antithrombotic therapies with potentially improved safety profiles.

References

Methodological & Application

Application Notes and Protocols for BMS-180742 Fibrinogen Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-180742 is a small molecule antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in hemostasis and thrombosis by mediating platelet aggregation through its binding to fibrinogen. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, increasing its affinity for fibrinogen. The binding of fibrinogen to GPIIb/IIIa on adjacent platelets forms cross-bridges, leading to the formation of a platelet plug. Antagonists of this receptor, such as BMS-180742, are of significant interest in the development of antiplatelet therapies for the prevention and treatment of cardiovascular diseases.

These application notes provide detailed protocols for assessing the inhibitory activity of BMS-180742 on fibrinogen binding to the GPIIb/IIIa receptor. Two primary methods are described: a solid-phase binding assay and a flow cytometry-based assay using whole blood or isolated platelets.

Mechanism of Action: GPIIb/IIIa Receptor and Fibrinogen Binding

The GPIIb/IIIa receptor exists in a low-affinity state on resting platelets. Platelet activation, initiated by various agonists like ADP, thrombin, or collagen, triggers an "inside-out" signaling cascade. This pathway involves a series of intracellular events that ultimately lead to the binding of talin and kindlin to the cytoplasmic tails of the GPIIb and GPIIIa subunits. This interaction induces a conformational change in the extracellular domain of the receptor, shifting it to a high-affinity state for fibrinogen.

Once fibrinogen binds to the activated GPIIb/IIIa receptor, it initiates "outside-in" signaling. This signaling pathway promotes further platelet activation, spreading, and clot retraction, reinforcing the stability of the platelet plug.

BMS-180742, as a GPIIb/IIIa antagonist, competitively inhibits the binding of fibrinogen to the activated receptor, thereby preventing platelet aggregation.

Data Presentation

The inhibitory potency of GPIIb/IIIa antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following tables provide representative data for small molecule GPIIb/IIIa antagonists, which can be used as a reference for interpreting results from BMS-180742 experiments.

Table 1: Representative IC50 Values of GPIIb/IIIa Antagonists in Fibrinogen Binding Assays

| Compound | Assay Type | Platelet Source | Agonist | IC50 (nM) |

| Tirofiban | Platelet Aggregation | Human PRP | ADP | 4-8 |

| Eptifibatide | Fibrinogen Binding | Purified GPIIb/IIIa | - | 120 |

| Abciximab | Platelet Aggregation | Human PRP | ADP | 10-20 |

| BMS-180742 (Example) | Fibrinogen Binding | Isolated Platelets | ADP | 5-50 |

PRP: Platelet-Rich Plasma

Table 2: Representative Dissociation Constants (Kd) of GPIIb/IIIa Antagonists

| Compound | Method | Receptor State | Kd (nM) | Reference |

| Tirofiban | Radioligand Binding | Activated | 15 | [1] |

| Eptifibatide | Radioligand Binding | Activated | 120 | [1] |

| BMS-180742 (Example) | Surface Plasmon Resonance | Activated | 10-100 | - |

Experimental Protocols

Two common methods for assessing the inhibition of fibrinogen binding by compounds like BMS-180742 are detailed below.

Protocol 1: Solid-Phase Fibrinogen Binding Assay (ELISA-based)

This assay measures the direct binding of purified GPIIb/IIIa receptor to immobilized fibrinogen and the inhibition of this interaction by BMS-180742.

Materials:

-

Purified human GPIIb/IIIa receptor

-

Human fibrinogen

-

BMS-180742

-

96-well microtiter plates (high-binding)

-

Bovine Serum Albumin (BSA)

-

Primary antibody against GPIIb/IIIa (e.g., anti-CD41/CD61)

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

Procedure:

-

Coating: Coat the wells of a 96-well plate with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the wells three times with Wash Buffer to remove unbound fibrinogen.

-

Blocking: Block non-specific binding sites by incubating the wells with 3% BSA in PBS for 2 hours at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Inhibition: Prepare serial dilutions of BMS-180742 in Assay Buffer. Add the diluted compound to the wells, followed by the addition of purified GPIIb/IIIa receptor (e.g., 1-5 µg/mL). Incubate for 2-3 hours at room temperature. Include wells with GPIIb/IIIa alone (positive control) and wells with buffer only (negative control).

-

Washing: Wash the wells three times with Wash Buffer to remove unbound receptor and inhibitor.

-

Primary Antibody Incubation: Add the primary antibody against GPIIb/IIIa to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with Wash Buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stopping Reaction: Stop the reaction by adding Stop Solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of BMS-180742 and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Flow Cytometry-Based Fibrinogen Binding Assay

This method measures the binding of fluorescently labeled fibrinogen to activated platelets in whole blood or isolated platelet preparations and the inhibitory effect of BMS-180742.

Materials:

-

Freshly drawn human whole blood (anticoagulated with citrate) or isolated platelets

-

BMS-180742

-

Fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen)

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP)

-

Platelet-specific antibody (e.g., anti-CD41a-PE)

-

Fixative solution (e.g., 1% paraformaldehyde)

-

Flow cytometer

-

Assay Buffer (e.g., Tyrode's buffer with Ca2+/Mg2+)

Procedure:

-

Blood/Platelet Preparation: If using whole blood, dilute it 1:10 with Assay Buffer. If using isolated platelets, adjust the concentration to approximately 1-2 x 10^8 platelets/mL in Assay Buffer.

-

Inhibitor Incubation: Prepare serial dilutions of BMS-180742. Add the diluted compound to aliquots of the diluted whole blood or platelet suspension and incubate for 15-30 minutes at room temperature. Include a vehicle control.

-

Activation and Fibrinogen Binding: Add the platelet agonist (e.g., 10 µM ADP) to each tube to activate the platelets. Immediately after, add the fluorescently labeled fibrinogen (e.g., 100 µg/mL). Incubate for 15-20 minutes at room temperature in the dark. Include an unstimulated control (no agonist).

-

Staining: Add a fluorescently labeled platelet-specific antibody (e.g., anti-CD41a-PE) to identify the platelet population. Incubate for 15 minutes at room temperature in the dark.

-

Fixation: Add fixative solution to each tube and incubate for 30 minutes at 4°C in the dark.

-

Washing: Centrifuge the samples, remove the supernatant, and resuspend the cell pellet in Assay Buffer.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter, and the positive staining for the platelet-specific marker (e.g., CD41a-PE).

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of the labeled fibrinogen in the platelet gate for each sample. Calculate the percent inhibition of fibrinogen binding for each concentration of BMS-180742 relative to the activated control and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in GPIIb/IIIa activation and fibrinogen binding.

Caption: GPIIb/IIIa "Inside-Out" Signaling Pathway.

Caption: GPIIb/IIIa "Outside-In" Signaling Pathway.

Experimental Workflows

The following diagrams outline the workflows for the described experimental protocols.

Caption: Solid-Phase Fibrinogen Binding Assay Workflow.

Caption: Flow Cytometry-Based Fibrinogen Binding Assay Workflow.

References

Application Notes and Protocols for BMS-180742: A Cell-Based Assay for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing BMS-180742 in cell-based assays to investigate its potential as an anti-thrombotic agent. BMS-180742 is characterized as a fibrinogen receptor antagonist and an anion-binding exosite inhibitor of thrombin, which plays a crucial role in the coagulation cascade and platelet activation.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of cardiovascular diseases such as myocardial infarction and stroke. The serine protease thrombin is a key enzyme in thrombosis, not only by converting fibrinogen to fibrin but also by activating platelets through Protease-Activated Receptors (PARs), primarily PAR-1 on human platelets. BMS-180742 has been identified as an inhibitor of thrombin's actions, suggesting its therapeutic potential in preventing thrombotic events. These protocols detail the in vitro cell-based assays to characterize the efficacy and mechanism of action of BMS-180742.

Mechanism of Action

BMS-180742 functions as an antagonist at the anion-binding exosite of thrombin. This site is critical for thrombin's interaction with its substrates, including fibrinogen and PAR-1. By binding to this exosite, BMS-180742 allosterically inhibits thrombin's activity, preventing the cleavage and activation of PAR-1. The activation of PAR-1 by thrombin initiates a signaling cascade involving G-proteins (Gαq, Gα12/13, and Gαi), leading to an increase in intracellular calcium, platelet shape change, granule secretion, and ultimately, aggregation.[1][2] BMS-180742's inhibitory action on this pathway forms the basis of its anti-thrombotic properties.

Data Presentation

| Assay | Cell Type | Agonist | Endpoint | Observed Effect of BMS-180742 | Reference |

| Inositol Phosphate Accumulation | Rat Aortic Smooth Muscle Cells | α-Thrombin | Total Inositol Phosphate (IP) Accumulation | Concentration-dependent reduction of the IP response | [3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-thrombotic potential of BMS-180742 are provided below.

Calcium Mobilization Assay

This assay measures the ability of BMS-180742 to inhibit thrombin-induced intracellular calcium release, a hallmark of PAR-1 activation through the Gαq pathway.[1]

Materials:

-

Human platelets or a suitable cell line expressing PAR-1 (e.g., EA.hy926 endothelial cells)

-

BMS-180742

-

Thrombin or PAR-1 activating peptide (e.g., TFLLRN-NH2)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation:

-

For platelets: Isolate platelets from fresh human blood by centrifugation. Resuspend in a suitable buffer at a concentration of 2-5 x 10^8 cells/mL.

-

For adherent cells (e.g., EA.hy926): Seed cells in a 96-well plate and grow to 80-90% confluency.

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove extracellular dye.

-

-

Compound Incubation:

-

Add varying concentrations of BMS-180742 to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject thrombin or a PAR-1 activating peptide into the wells to stimulate the cells.

-

Immediately begin kinetic measurement of fluorescence for 2-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of BMS-180742 to determine the IC50 value.

-

Platelet Aggregation Assay

This assay directly measures the effect of BMS-180742 on the final functional outcome of platelet activation: aggregation.

Materials:

-

Freshly prepared platelet-rich plasma (PRP) or washed platelets

-

BMS-180742

-

Thrombin or other platelet agonists (e.g., ADP, collagen)

-

Platelet aggregometer

-

Aggregometer cuvettes and stir bars

Procedure:

-

PRP Preparation:

-

Collect whole blood in sodium citrate tubes.

-

Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

-

Compound Incubation:

-

Pre-warm PRP or washed platelets to 37°C.

-

Add varying concentrations of BMS-180742 to the platelet suspension and incubate for 5-10 minutes. Include a vehicle control.

-

-

Aggregation Measurement:

-

Place the cuvette with the platelet suspension and a stir bar into the aggregometer and start stirring.

-

Establish a baseline reading.

-

Add thrombin to induce aggregation and record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis:

-

Measure the maximal aggregation percentage for each concentration of BMS-180742.

-

Normalize the data to the vehicle control.

-

Plot the percentage of inhibition against the concentration of BMS-180742 to calculate the IC50 value.

-

Western Blot Analysis of Downstream Signaling

This method can be used to investigate the effect of BMS-180742 on the phosphorylation of key signaling proteins downstream of PAR-1 activation, such as ERK1/2 or Akt.

Materials:

-

Human platelets or PAR-1 expressing cells

-

BMS-180742

-

Thrombin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Treat platelets or cells with varying concentrations of BMS-180742 for 15-30 minutes.

-

Stimulate with thrombin for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Flow Cytometry for Platelet Activation Markers

Flow cytometry can be used to quantify the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the fibrinogen receptor (PAC-1), in response to thrombin and its inhibition by BMS-180742.

Materials:

-

Whole blood or PRP

-

BMS-180742

-

Thrombin

-

Fluorochrome-conjugated antibodies against platelet markers (e.g., CD41a, CD62P, PAC-1)

-

Fixative (e.g., paraformaldehyde)

-

Flow cytometer

Procedure:

-

Sample Treatment:

-

Incubate whole blood or PRP with varying concentrations of BMS-180742.

-

Stimulate with thrombin.

-

-

Antibody Staining:

-

Add the fluorescently labeled antibodies to the samples and incubate in the dark.

-

-

Fixation:

-

Fix the samples with paraformaldehyde.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter or a platelet-specific marker like CD41a.

-

Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1.

-

Visualizations

Caption: PAR-1 Signaling Pathway and Inhibition by BMS-180742.

Caption: General Experimental Workflow for BMS-180742 Cell-Based Assays.

References

- 1. Research publications - Bristol-Myers Squibb [bms.com]

- 2. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Dose-Response Curve of BMS-180742

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-180742 is a fibrinogen receptor antagonist that plays a crucial role in the inhibition of platelet aggregation.[1] The fibrinogen receptor, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), is a key integrin on the surface of platelets.[2] Upon platelet activation by agonists such as adenosine diphosphate (ADP) or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen.[3][4] This binding is the final common pathway for platelet aggregation, leading to the formation of a platelet plug, which is essential for hemostasis but can also lead to pathological thrombosis. Fibrinogen receptor antagonists like BMS-180742 competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[5][6]

These application notes provide a detailed protocol for determining the dose-response curve of BMS-180742 using an in vitro platelet aggregation assay. The half-maximal inhibitory concentration (IC50) value derived from this curve is a critical parameter for evaluating the potency of the antagonist.

Signaling Pathway of Platelet Aggregation and Inhibition by BMS-180742

Platelet activation is initiated by the binding of agonists like thrombin or ADP to their respective G-protein coupled receptors on the platelet surface. This triggers an "inside-out" signaling cascade, leading to the activation of the GPIIb/IIIa receptor. The activated GPIIb/IIIa receptor can then bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation. BMS-180742, as a fibrinogen receptor antagonist, directly competes with fibrinogen for the binding site on the activated GPIIb/IIIa receptor, thus inhibiting platelet aggregation.

Figure 1: Simplified signaling pathway of platelet aggregation and the inhibitory action of BMS-180742.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol details the determination of the dose-response curve for BMS-180742 using light transmission aggregometry (LTA), a gold standard method for assessing platelet function.[3]

Materials and Reagents

-

BMS-180742

-

Dimethyl sulfoxide (DMSO)

-

Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days)

-

3.2% Sodium Citrate

-

Adenosine Diphosphate (ADP)

-

Saline (0.9% NaCl)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Aggregometer

-

Spectrophotometer

-

Pipettes and tips

-

Cuvettes with stir bars

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the dose-response curve of BMS-180742.

Figure 2: Experimental workflow for determining the dose-response curve of BMS-180742.

Step-by-Step Procedure

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

-

Centrifuge the citrated whole blood at 200 x g for 10 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Preparation of BMS-180742 Solutions

-

Prepare a stock solution of BMS-180742 in DMSO.

-

Perform serial dilutions of the stock solution in saline to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be less than 0.5% to avoid affecting platelet function.

-

-

Platelet Aggregation Assay

-

Set the aggregometer to 37°C.

-

Use PPP to set the 100% aggregation (maximum light transmission) baseline and PRP to set the 0% aggregation (minimum light transmission) baseline.

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

Add 50 µL of the BMS-180742 dilution (or vehicle control) to the cuvette and incubate for 5 minutes with stirring.

-

Initiate platelet aggregation by adding a pre-determined concentration of ADP (e.g., 10 µM).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis

-

Determine the maximum aggregation for each concentration of BMS-180742.

-

Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of BMS-180742) / Max Aggregation of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the BMS-180742 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of BMS-180742 that produces 50% inhibition of platelet aggregation.

-

Data Presentation

The following table presents a hypothetical but representative dataset for the dose-response of BMS-180742 on ADP-induced platelet aggregation.

| BMS-180742 Concentration (nM) | Log Concentration | Maximum Aggregation (%) | % Inhibition |

| 0 (Vehicle Control) | - | 85.2 | 0.0 |

| 1 | 0.00 | 78.5 | 7.9 |

| 3 | 0.48 | 65.1 | 23.6 |

| 10 | 1.00 | 45.3 | 46.8 |

| 30 | 1.48 | 22.7 | 73.4 |

| 100 | 2.00 | 8.1 | 90.5 |

| 300 | 2.48 | 3.5 | 95.9 |

| 1000 | 3.00 | 1.2 | 98.6 |

Note: This data is for illustrative purposes only. Actual results may vary depending on experimental conditions and donor variability.

Conclusion

This document provides a comprehensive protocol for determining the dose-response curve and IC50 value of the fibrinogen receptor antagonist BMS-180742. The in vitro platelet aggregation assay is a robust and reliable method for assessing the potency of antiplatelet agents. The provided diagrams and data table serve as valuable tools for researchers in the field of drug development and thrombosis research. Accurate determination of the dose-response relationship is a critical step in the preclinical evaluation of novel antithrombotic compounds.

References

- 1. Platelet - Wikipedia [en.wikipedia.org]

- 2. The platelet fibrinogen receptor: from megakaryocyte to the mortuary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Fibrinogen receptor antagonists induce conformational changes of the human platelet glycoprotein IIb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-180742: Application Notes for In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-180742 is a potent and specific thrombin exosite inhibitor. It functions by interfering with the binding of fibrinogen to the thrombin exosite, a secondary binding site on the thrombin molecule, thereby preventing the formation of a stable fibrin clot. Unlike direct thrombin inhibitors that block the enzyme's catalytic site, exosite inhibitors offer a more targeted approach to anticoagulation. The development of BMS-180742 has been discontinued. However, the available preclinical data provides valuable insights into the differential roles of thrombin's active site and exosite in venous and arterial thrombosis.

These application notes provide a summary of the known in vivo applications of BMS-180742 in rat thrombosis models, based on published research. Due to the limited public availability of detailed study protocols for this specific compound, this document also includes generalized, yet detailed, experimental protocols for common rat models of arterial and venous thrombosis that are relevant to the reported studies of BMS-180742.

Mechanism of Action: Thrombin Exosite Inhibition

Thrombin plays a central role in the coagulation cascade, ultimately converting fibrinogen to fibrin to form a blood clot. Thrombin possesses a catalytic active site and two primary exosites. Exosite 1 is the fibrinogen recognition site, while exosite 2 is the heparin-binding site. BMS-180742 is a peptide-based inhibitor that specifically targets thrombin's anion-binding exosite 1. This targeted inhibition prevents the proper docking of fibrinogen, a crucial step for efficient clot formation, without directly blocking the enzymatic activity of thrombin at its active site.[1][2]

Caption: Mechanism of BMS-180742 as a thrombin exosite inhibitor.

In Vivo Thrombosis Model Applications

Preclinical studies of BMS-180742 have utilized rat models to investigate its antithrombotic efficacy in both venous and arterial thrombosis. The key findings from these studies highlight a significant difference in the compound's effectiveness in these two types of vascular beds.

Summary of Preclinical Findings

The available data indicates that BMS-180742 is highly effective in preventing venous thrombosis, but demonstrates limited to no efficacy in preventing arterial thrombosis. This suggests that thrombin exosite-mediated fibrinogen binding is a critical driver of venous clot formation, while in the high-shear environment of arteries, other mechanisms, such as direct platelet activation by thrombin's catalytic site, may play a more dominant role.

| Model Type | Compound | Efficacy | Effect on Bleeding Time |

| Venous Thrombosis | BMS-180742 | >90% inhibition | No significant effect |

| (Vena Cava) | Heparin | >90% inhibition | Threshold increase |

| Active Site Inhibitor (GYKI 14,766) | >90% inhibition | 35% increase | |

| Arterial Thrombosis | BMS-180742 | No inhibition | No significant effect |

| (Carotid Artery) | Heparin | 63% inhibition | Doubling of bleeding time |

| Active Site Inhibitor (GYKI 14,766) | 82% inhibition | 35% increase |

Data summarized from publicly available abstracts.

Experimental Protocols

The following are detailed, generalized protocols for inducing arterial and venous thrombosis in rats. These methods are standard in the field and are representative of the types of models used to evaluate compounds like BMS-180742.

Arterial Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis

This model is widely used to study arterial thrombosis due to its reproducibility and relevance to endothelial injury-induced clot formation.[3][4]

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, vessel clamps)

-

Doppler ultrasound flow probe

-

Ferric chloride (FeCl₃) solution (e.g., 50% in distilled water)

-

Filter paper discs (2 mm diameter)

-

Saline solution

-

Suture material

Procedure:

-

Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.

-

Gently separate the carotid artery from the vagus nerve and surrounding connective tissue.

-

Place a Doppler flow probe under the artery to monitor blood flow.

-

Administer BMS-180742 or vehicle control intravenously via the tail vein.

-

After the desired pretreatment time, soak a small filter paper disc in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a standardized duration (e.g., 10 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period.

-

The primary endpoint is the time to occlusion (TTO). A significant increase in TTO in the BMS-180742 treated group compared to the vehicle group indicates antithrombotic activity.

-

At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.

Caption: Experimental workflow for the ferric chloride-induced arterial thrombosis model.

Venous Thrombosis Model: Vena Cava Ligation-Induced Stasis Thrombosis

This model mimics venous thrombosis initiated by blood stasis, a key factor in the pathogenesis of deep vein thrombosis (DVT).[5][6][7]

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 4-0 silk)

-

Saline solution

Procedure:

-

Anesthetize the rat and place it in a supine position on a heating pad.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Gently retract the intestines to visualize the inferior vena cava (IVC).

-

Carefully dissect the IVC free from the aorta and surrounding tissues, caudal to the renal veins.

-

Ligate all side branches of the exposed IVC segment with fine suture.

-